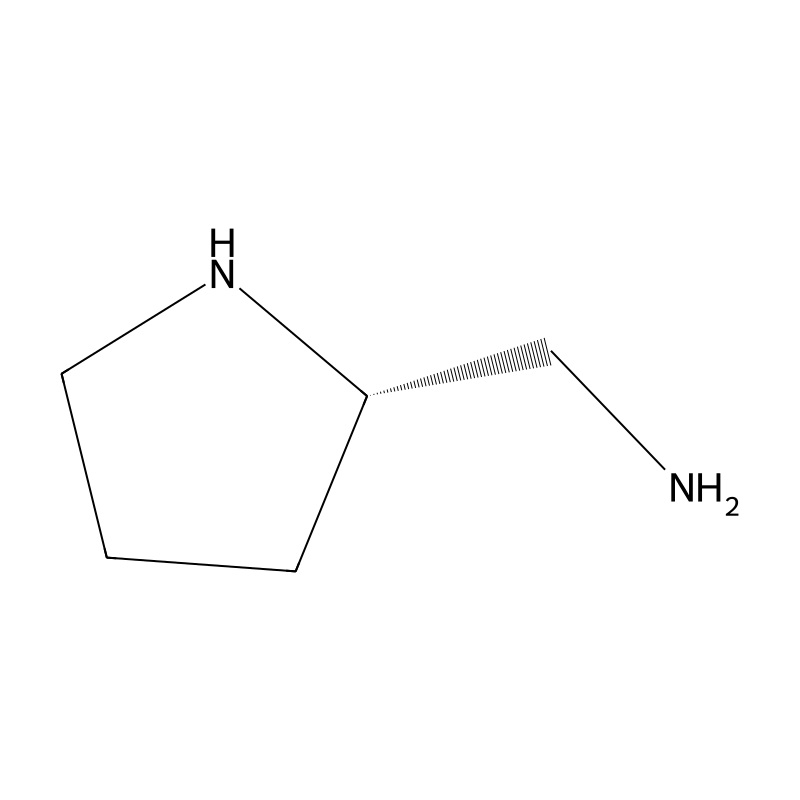

(2S)-Pyrrolidin-2-ylmethylamine

Content Navigation

S-2-Aminomethylpyrrolidine (CAS 69500-64-7) circumvents the major bottleneck in chiral API synthesis: the 50% yield cap and long resolution times inherent to racemic 2-(aminomethyl)pyrrolidine. As a stereopure vicinal diamine, it serves as a direct building block for Levosulpiride, eliminates the need for enzymatic resolution, and acts as a bidentate ligand boosting catalyst turnover in CO2-to-cyclic carbonate processes. Researchers gain reliable stereocontrol; procurement managers secure a readily available, high-purity intermediate with traceable supply.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

(2S)-Pyrrolidin-2-ylmethylamine is a highly versatile chiral vicinal diamine characterized by a rigid pyrrolidine ring and a primary amine functional group. In industrial and advanced laboratory procurement, it is primarily sourced as a stereopure building block for active pharmaceutical ingredients (APIs) and as a privileged ligand or organocatalyst for asymmetric synthesis. The strict (S)-configuration provides a defined spatial environment essential for stereocontrol, while the dual presence of a secondary ring amine and a primary exocyclic amine enables differential reactivity, hydrogen-bond donation, and robust bidentate metal coordination. Its solubility profile in a wide range of organic solvents ensures seamless integration into both homogeneous catalysis workflows and multi-step pharmaceutical scale-up processes.

Research Fit

Substituting (2S)-Pyrrolidin-2-ylmethylamine with generic alternatives introduces severe process inefficiencies and performance failures. Utilizing the cheaper racemic mixture, (+/-)-2-(aminomethyl)pyrrolidine, in pharmaceutical manufacturing (e.g., for Levosulpiride) mandates complex downstream enzymatic or chemical resolution steps, immediately capping the theoretical yield at 50% and extending process times by up to 172 hours [1]. Furthermore, replacing this compound with achiral diamines like ethylenediamine in transition-metal catalysis completely abolishes the stereocontrolling environment, resulting in racemic product mixtures. Structurally related precursors like L-prolinamide are also non-interchangeable, as they lack the highly nucleophilic primary amine required for efficient bidentate metal coordination and specific imine-based organocatalytic activation[2].

Substitution Risk

- Enantiomer-dependent enzyme inhibition – The (R)-enantiomer or racemate may exhibit significantly different binding to DPP-4, leading to altered inhibition profiles.

- Catalytic stereochemical outcome – Substitution can reverse or eliminate enantioselectivity in α-fluorination or Henry reactions.

- Chiral ligand design mismatch – Racemate or wrong enantiomer yields Schiff base complexes without the desired asymmetric induction.

References

- [1] US Patent 20070105201A1. Process for the enantiomeric resolution of 1-substituted 2-(aminomethyl)-pyrrolidines by amidation in the presence of lipases.

- [2] Inorg. Chem. 2022, 61, 15, 5787–5797. Family of Well-Defined Chiral-at-Cobalt(III) Complexes as Metal-Templated Hydrogen-Bond-Donor Catalysts.

Levosulpiride API Process Efficiency

In the industrial synthesis of the antipsychotic Levosulpiride, the stereocenter must be strictly controlled. Procuring enantiopure (2S)-Pyrrolidin-2-ylmethylamine allows for direct N-ethylation to form the critical intermediate (S)-1-ethyl-2-aminomethylpyrrolidine. In contrast, starting with a racemic baseline requires downstream optical resolution using lipases (e.g., Pseudomonas cepacia), which restricts the maximum theoretical yield of the desired enantiomer to <50% and requires 24 to 172 hours of additional reaction time [1].

| Evidence Dimension | Downstream theoretical yield and resolution time |

| Target Compound Data | Direct conversion (no resolution required, >95% theoretical yield preservation) |

| Comparator Or Baseline | Racemic baseline (<50% theoretical yield, 24–172 hours resolution time) |

| Quantified Difference | Eliminates up to 172 hours of processing time and prevents >50% material loss |

| Conditions | Synthesis of (S)-1-ethyl-2-aminomethylpyrrolidine for Levosulpiride manufacturing |

Procuring the enantiopure starting material bypasses costly, time-consuming downstream enzymatic resolution, drastically improving API manufacturing margins.

Catalytic Turnover in CO2 Cycloaddition

When utilized as a ligand in the transition-metal-catalyzed cycloaddition of CO2 to epoxides, (2S)-Pyrrolidin-2-ylmethylamine significantly enhances the activation of the metal center. Compared to a baseline system utilizing niobium chloride with simple coordinated solvent (THF), the introduction of the (S)-2-aminomethylpyrrolidine ligand increases the Catalytic Turnover Number (TON) from 38 to 142 [1].

| Evidence Dimension | Catalytic Turnover Number (TON) |

| Target Compound Data | TON = 142 (with (S)-2-aminomethylpyrrolidine ligand) |

| Comparator Or Baseline | TON = 38 (baseline with coordinated THF) |

| Quantified Difference | 3.7-fold increase in catalytic turnover |

| Conditions | CO2 cycloaddition to styrene oxide using niobium chloride catalyst |

Demonstrates superior metal activation for greenhouse gas valorization, making it a highly efficient ligand choice for scaling up cyclic carbonate production.

Stereocontrol for Chiral-at-Metal Catalysts

The rigid chiral backbone of (2S)-Pyrrolidin-2-ylmethylamine is highly effective at templating stereocenters directly onto transition metals. When reacted with substituted salicylaldehydes and a cobalt(III) salt, it successfully templates the formation of well-defined Λ- and Δ-diastereomeric octahedral cationic complexes with diastereomeric ratios reaching up to >20:1. An achiral comparator like ethylenediamine completely fails to induce this metal-centered chirality, resulting in a 1:1 racemic mixture that is useless for downstream asymmetric hydrogen-bond-donor catalysis[1].

| Evidence Dimension | Diastereomeric Ratio (Λ/Δ) of formed metal complex |

| Target Compound Data | Up to >20:1 (Λ/Δ) ratio |

| Comparator Or Baseline | Achiral diamine baseline (1:1 racemic mixture) |

| Quantified Difference | Provides near-complete stereocontrol over the metal center geometry |

| Conditions | Two-step coordination with substituted salicylaldehydes and Co(III) salts |

Essential for research and industrial groups developing next-generation chiral-at-metal catalysts, as generic diamines cannot template the required three-dimensional active site.

Enantiopure Antipsychotic API Precursor

Directly utilized as the starting material for synthesizing (S)-1-ethyl-2-aminomethylpyrrolidine, the critical chiral intermediate required for Levosulpiride. Procuring the (S)-enantiomer upfront eliminates the need for complex, yield-destroying downstream enzymatic resolution[1].

CO2 Fixation and Polycarbonate Ligand

Employed as a bidentate ligand to enhance the turnover number of transition metal catalysts (e.g., niobium) in the cycloaddition of CO2 to epoxides, facilitating highly efficient production of cyclic carbonates [2].

Templating Agent for Chiral-at-Metal Catalysts

Used to synthesize well-defined Λ- and Δ-diastereomeric octahedral cobalt(III) complexes. The rigid pyrrolidine structure dictates the stereochemistry of the metal center, producing robust hydrogen-bond-donor catalysts for asymmetric Michael additions and epoxidations [3].

Application Fit Matrix

References

- [1] US Patent 20070105201A1. Process for the enantiomeric resolution of 1-substituted 2-(aminomethyl)-pyrrolidines by amidation in the presence of lipases.

- [2] Catalysts 2023, 13(10), 1441. Chiral Catalysts for the Enantioselective Carbon Dioxide-Based Cyclic Carbonates and Polycarbonates.

- [3] Inorg. Chem. 2022, 61, 15, 5787–5797. Family of Well-Defined Chiral-at-Cobalt(III) Complexes as Metal-Templated Hydrogen-Bond-Donor Catalysts.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant

Wikipedia

Explore Compound Types